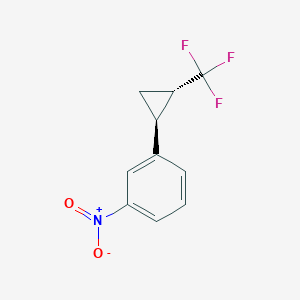![molecular formula C8H10N2O4 B2868971 2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid CAS No. 1248806-06-5](/img/structure/B2868971.png)
2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” is a chemical compound with the CAS Number: 1248806-06-5 . It has a molecular weight of 198.18 . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is “[ (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid” and its InChI Code is "1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12)" . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 198.18 . It is usually in the form of a powder .Wissenschaftliche Forschungsanwendungen
Computational Studies and Synthetic Methods
Computational Insights : A study explored the thermal cycloreversion of 2-acetoxy-2-methoxy-5,5-dimethyl-Delta3-1,3,4-oxadiazolines, providing valuable computational insights into the reactions and intermediate stages, including the formation of carbonyl ylides. This research could guide the synthesis and understanding of compounds with similar structures (Czardybon, Warkentin, & Werstiuk, 2005).
Improved Synthetic Procedures : Another study focused on improving the synthetic procedures for related compounds, highlighting advancements in reaction conditions and yields. This work contributes to more efficient and effective methods for synthesizing compounds with the 1,2,4-oxadiazole core (Wang Wei-dong, 2003).
Biological and Chemical Applications
Aldose Reductase Inhibition : Research into 1,2,4-oxadiazol-5-yl-acetic acids demonstrated significant inhibitory activity against aldose reductase, with potential applications in preventing cataract development. This showcases the therapeutic potential of compounds within this chemical class (La Motta et al., 2008).
Antimicrobial Activity : The synthesis and evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid revealed significant antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Antibacterial and Insecticidal Activities : Studies have also identified novel synthesis pathways and evaluated the antibacterial and insecticidal activities of derivatives, further underscoring the diverse applications of compounds related to "2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid" in both medicinal chemistry and agricultural science (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).
Crystal Structures and Molecular Packing
- Crystal Packing Studies : Research on the crystal and molecular structures of certain 1,3,4-oxadiazol-2(3H)-thiones derived from substituted acetic acids provided insights into the molecular packing arrangements in the solid state, contributing to the understanding of the material properties of such compounds (Khan, Ibrar, & Simpson, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c11-7(12)4-13-3-6-9-8(10-14-6)5-1-2-5/h5H,1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMDAYMDPWDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2868891.png)

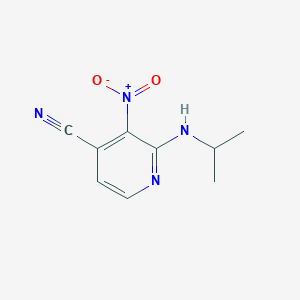
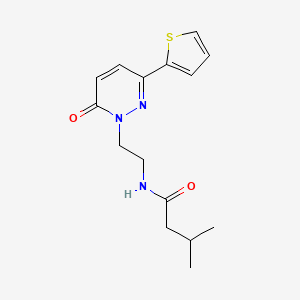
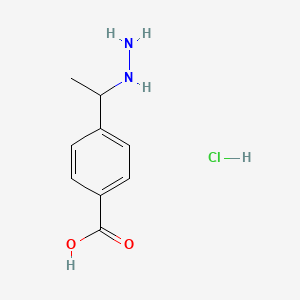
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2868896.png)
![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2868899.png)
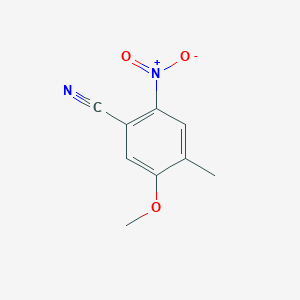
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)
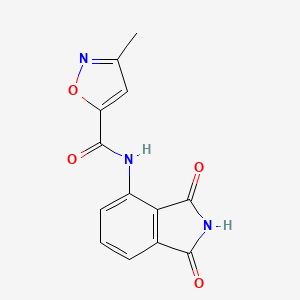
![8-((1-Acetyl-2-methylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2868909.png)
